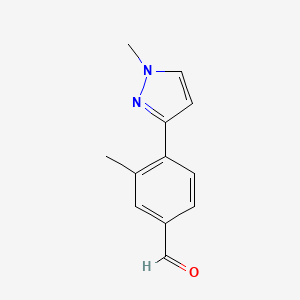![molecular formula C8H13Cl B13163058 3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B13163058.png)
3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-3-methylbicyclo[310]hexane is a bicyclic organic compound characterized by a unique structure that includes a three-membered ring fused to a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with cyclopropylanilines. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. This includes the use of photochemical decomposition and other efficient catalytic processes .
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a building block for the synthesis of bioactive molecules.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.
Material Science: The unique structure of the compound makes it valuable for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as substitution and oxidation, which can alter its structure and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A similar compound with a nitrogen atom in the ring structure.
Bicyclo[3.1.1]heptane: Another bicyclic compound with a different ring fusion pattern.
Propiedades
Fórmula molecular |
C8H13Cl |
|---|---|
Peso molecular |
144.64 g/mol |
Nombre IUPAC |
3-(chloromethyl)-3-methylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H13Cl/c1-8(5-9)3-6-2-7(6)4-8/h6-7H,2-5H2,1H3 |
Clave InChI |
OTKDWECEMRRXNS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2CC2C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





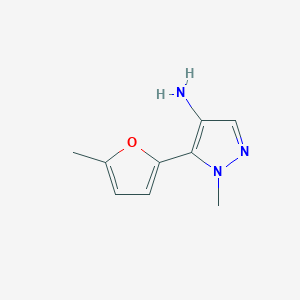
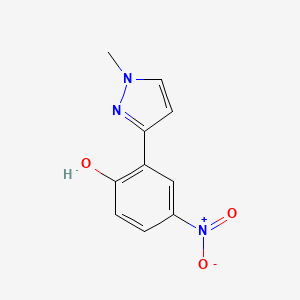

![tert-butyl N-(6-benzamidohexyl)-N-[3-oxo-3-[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]propyl]carbamate](/img/structure/B13163011.png)
![6-[(1R)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13163023.png)
![methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13163042.png)
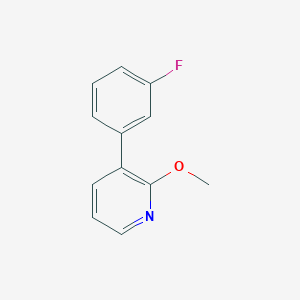
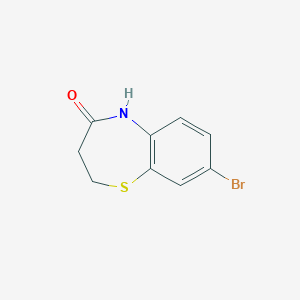

![3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13163073.png)
